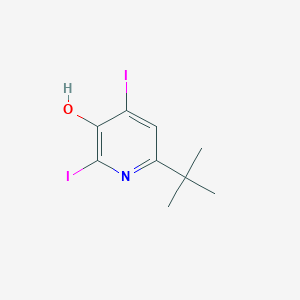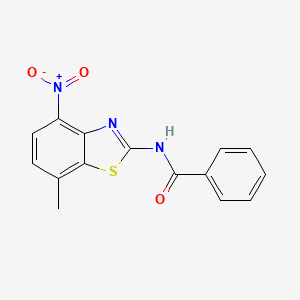
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The following is a general synthetic route:
Preparation of 3-piperidin-4-yloxythiophene-2-carboxylic acid: This can be achieved by reacting 3-hydroxythiophene-2-carboxylic acid with piperidine under basic conditions.
Esterification: The carboxylic acid group is then esterified with (3-Methoxyphenyl)methanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3-Hydroxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate.
Reduction: (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and methoxyphenyl groups may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate: Similar structure but with a benzoate group instead of a thiophene.
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxypyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene.
Uniqueness
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to benzoate or pyridine analogs
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-4-2-3-13(11-15)12-22-18(20)17-16(7-10-24-17)23-14-5-8-19-9-6-14/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3 |
Clé InChI |
ZTDXLQOIZQKRIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COC(=O)C2=C(C=CS2)OC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)




